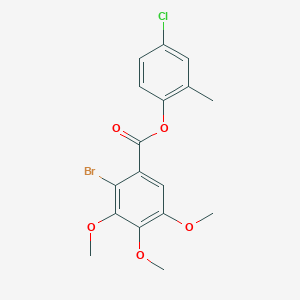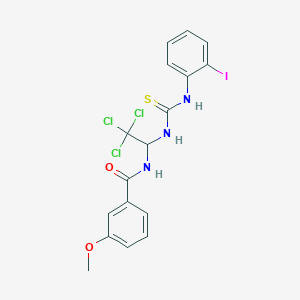
Carbazic acid, 3-(5-nitrofurfurylidene)-, 2-hydroxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbazic acid, 3-(5-nitrofurfurylidene)-, 2-hydroxyethyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a nitrofuran moiety, which is known for its biological activity. The chemical formula for this compound is C(_8)H(_9)N(_3)O(_6), and it has a molecular weight of 243.175 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbazic acid, 3-(5-nitrofurfurylidene)-, 2-hydroxyethyl ester typically involves the condensation of carbazic acid with 5-nitrofurfural in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Condensation Reaction: Carbazic acid reacts with 5-nitrofurfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.
Esterification: The resulting intermediate is then esterified with 2-hydroxyethyl alcohol under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrofuran moiety in carbazic acid, 3-(5-nitrofurfurylidene)-, 2-hydroxyethyl ester can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as hydrogen gas (H(_2)) with palladium on carbon (Pd/C) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitrofurans with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furans with various functional groups.
Wissenschaftliche Forschungsanwendungen
Carbazic acid, 3-(5-nitrofurfurylidene)-, 2-hydroxyethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties due to the presence of the nitrofuran moiety.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The biological activity of carbazic acid, 3-(5-nitrofurfurylidene)-, 2-hydroxyethyl ester is primarily attributed to the nitrofuran moiety. The compound exerts its effects by interacting with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound targets various molecular pathways involved in oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Carbazinsäure, 3-(5-Nitrofurfuryliden)-, 2-Hydroxyethyl-ester kann mit anderen Nitrofuranderivaten verglichen werden:
Nitrofurantoin: Ein bekanntes antimikrobielles Mittel zur Behandlung von Harnwegsinfektionen. Es teilt die Nitrofuraneinheit, unterscheidet sich aber in seiner Gesamtstruktur und seinen spezifischen Anwendungen.
Nitrofurazon: Ein weiteres Nitrofuranderivat, das als topisches antibakterielles Mittel verwendet wird. Es hat einen ähnlichen Wirkmechanismus, wird aber in verschiedenen medizinischen Zusammenhängen eingesetzt.
Furazolidon: Wird zur Behandlung von bakteriellen und protozoischen Infektionen eingesetzt. Es enthält ebenfalls die Nitrofuraneinheit, weist aber unterschiedliche pharmakologische Eigenschaften auf.
Die Einzigartigkeit von Carbazinsäure, 3-(5-Nitrofurfuryliden)-, 2-Hydroxyethyl-ester liegt in ihrer spezifischen Esterfunktionsgruppe, die ihre Reaktivität und biologische Aktivität beeinflussen kann.
Eigenschaften
CAS-Nummer |
3436-72-4 |
|---|---|
Molekularformel |
C8H9N3O6 |
Molekulargewicht |
243.17 g/mol |
IUPAC-Name |
2-hydroxyethyl N-[(E)-(5-nitrofuran-2-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C8H9N3O6/c12-3-4-16-8(13)10-9-5-6-1-2-7(17-6)11(14)15/h1-2,5,12H,3-4H2,(H,10,13)/b9-5+ |
InChI-Schlüssel |
ZEOZJBSXGJMHAQ-WEVVVXLNSA-N |
Isomerische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)OCCO |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12007747.png)

![3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12007759.png)
![2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl-](/img/structure/B12007769.png)
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007776.png)

![Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-](/img/structure/B12007782.png)




![8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12007813.png)
![methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B12007822.png)
